Erythromycin-d3 is synthesized from erythromycin, which is naturally produced by the bacterium Saccharopolyspora erythraea. It can also be obtained through chemical synthesis methods that incorporate deuterium into the erythromycin structure, allowing researchers to study its pharmacological properties without interference from non-deuterated forms.
Erythromycin-d3 is classified as a macrolide antibiotic. Macrolides are characterized by a large lactone ring and are known for their ability to inhibit bacterial protein synthesis. Erythromycin itself is used to treat various bacterial infections, particularly those caused by Gram-positive bacteria and some Gram-negative bacteria.
The synthesis of erythromycin-d3 typically involves the following methods:
The synthesis often requires careful control of reaction conditions (temperature, pH, and reaction time) to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the incorporation of deuterium and the structural integrity of erythromycin-d3.
Erythromycin-d3 retains the core structure of erythromycin but includes three deuterium atoms. The molecular formula for erythromycin is , and for erythromycin-d3, it becomes . The presence of deuterium alters the mass but does not significantly change the chemical properties.
Erythromycin-d3 participates in similar chemical reactions as its non-deuterated counterpart, including:
The kinetics of these reactions can be studied using mass spectrometry to differentiate between products derived from erythromycin-d3 and those from non-deuterated forms, providing insights into metabolic pathways and mechanisms of action.
Erythromycin-d3 functions similarly to erythromycin by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents peptide bond formation during translation, effectively stopping bacterial growth.
Erythromycin-d3 is primarily utilized in research applications such as:
Erythromycin-d3 is a deuterium-labeled isotopologue of the macrolide antibiotic erythromycin, where three hydrogen atoms are replaced by deuterium (²H or D) at the N-methyl group (─N(¹³CH₃) of the desosamine sugar moiety. This modification preserves the core 14-membered lactone ring structure and biological activity while introducing distinct physicochemical properties essential for research applications. The molecular formula is C₃₇H₆₄D₃NO₁₃, with a molecular weight of 736.95 g/mol, compared to 733.94 g/mol for unlabeled erythromycin [1] [5]. Key structural features include:
Table 1: Structural Attributes of Erythromycin-d3
Property | Erythromycin-d3 | Unlabeled Erythromycin |
---|---|---|
Molecular Formula | C₃₇H₆₄D₃NO₁₃ | C₃₇H₆₇NO₁₃ |
Molecular Weight (g/mol) | 736.95 | 733.94 |
CAS Number | 959119-26-7 | 114-07-8 |
Deuterium Position | N-methyl group | N/A |
Deuterated erythromycin analogs are synthesized via precursor-directed biosynthesis or chemical exchange:
Table 2: Synthesis Approaches for Erythromycin-d3
Method | Deuterium Precursor | Isotopic Purity | Yield |
---|---|---|---|
Precursor Biosynthesis | N-methyl-¹³C,d₃-L-methionine | 99 atom % ¹³C, 98 atom % D | Moderate (30–50%) |
Chemical Exchange | D₂O/CD₃I | 90–95 atom % D | Low (<20%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7